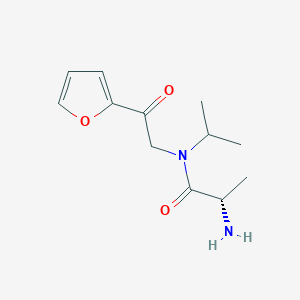

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide

CAS No.:

Cat. No.: VC13474707

Molecular Formula: C12H18N2O3

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O3 |

|---|---|

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | (2S)-2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide |

| Standard InChI | InChI=1S/C12H18N2O3/c1-8(2)14(12(16)9(3)13)7-10(15)11-5-4-6-17-11/h4-6,8-9H,7,13H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | YNVNPXMKZOLSLZ-VIFPVBQESA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(CC(=O)C1=CC=CO1)C(C)C)N |

| SMILES | CC(C)N(CC(=O)C1=CC=CO1)C(=O)C(C)N |

| Canonical SMILES | CC(C)N(CC(=O)C1=CC=CO1)C(=O)C(C)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, (2S)-2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylpropanamide, highlights its stereochemistry and functional groups. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₃ | |

| Molecular Weight | 238.28 g/mol | |

| InChIKey | YNVNPXMKZOLSLZ-VIFPVBQESA-N | |

| CAS Number | Not explicitly listed | — |

| PubChem CID | 66569009 |

The structure comprises:

-

Furan-2-yl group: A heterocyclic aromatic ring contributing to electron-rich interactions.

-

α-Amino ketone: A reactive motif enabling participation in nucleophilic additions or condensations.

-

Isopropyl and propionamide groups: Hydrophobic elements influencing solubility and target binding.

Stereochemical Considerations

The (S)-configuration at the α-carbon is critical for chiral recognition in biological systems. Computational models suggest this configuration optimizes hydrogen bonding with enzymes like carbonic anhydrases or proteases .

Synthesis and Optimization

Synthetic Routes

While explicit protocols for this compound are scarce, analogous α-amino ketones are synthesized via oxidative cross-coupling or amide coupling:

Oxidative Cross-Coupling of α-Amino Ketones

A method from J. Org. Chem. (2023) employs I₂/DMSO to couple α-amino ketones with alcohols or amines . For example:

-

Substrate: N-(2-oxo-2-phenylethyl)benzamide reacts with isopropyl alcohol under I₂ catalysis to form N-isopropoxy derivatives .

-

Conditions: 20 mol% I₂, DMSO as oxidant, room temperature, 12–24 hours .

Hypothetical Application:

Replacing benzamide with a furan-2-yl-acetamide precursor could yield the target compound, though steric effects from the isopropyl group may require optimized stoichiometry.

Amide Coupling Strategies

Patents (e.g., CN103597005B) describe N-alkylation of propionamides using isopropyl halides . For instance:

-

Step 1: Condensation of 2-furan-2-yl-2-oxoacetic acid with (S)-2-aminopropionamide.

-

Step 2: N-Isopropylation via nucleophilic substitution with isopropyl bromide .

Challenges in Synthesis

-

Steric Hindrance: Bulky isopropyl and furan groups may slow reaction kinetics, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) .

-

Racemization Risk: Chiral integrity at the α-carbon requires mild conditions (pH 7–8, <40°C) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic (logP ≈ 1.8) due to the isopropyl and furan groups. Limited aqueous solubility (<1 mg/mL).

-

Stability: Susceptible to hydrolysis at the amide bond under acidic/basic conditions. Storage at -20°C in inert atmospheres is recommended.

Spectroscopic Data

-

IR: Peaks at 1745 cm⁻¹ (ketone C=O), 1646 cm⁻¹ (amide I), and 1531 cm⁻¹ (amide II) .

-

¹H NMR (CDCl₃): δ 1.28 (t, 3H, isopropyl-CH₃), 4.26 (q, 2H, CH₂CO), 7.1 (s, 2H, furan-H) .

Biological Activity and Applications

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamide analogs with furan moieties show nanomolar affinity for bacterial CAs (e.g., Vibrio cholerae VchCAγ) . The target compound’s amide and furan groups may similarly coordinate Zn²⁺ in CA active sites .

Falcipain-2 Inhibition

Furan-containing compounds (e.g., (2E)-1-(2',4',5'-trimethoxyphenyl)-3-[5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-yl]-2-propen-1-one) inhibit falcipain-2, a Plasmodium protease . Structural parallels suggest potential antimalarial activity .

Future Directions

-

Stereoselective Synthesis: Develop asymmetric catalysis (e.g., organocatalysts) to improve enantiomeric excess .

-

Structure-Activity Relationships (SAR): Systematically modify the furan ring (e.g., 5-nitro substitution) to enhance CA inhibition .

-

In Vivo Studies: Evaluate pharmacokinetics and efficacy in murine models of malaria or bacterial infections .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume